4-Oxo-1-pyridin-4-ylpyridazine-3-carboxylic acid
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Overview
Description
4-Oxo-1-pyridin-4-ylpyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-1-pyridin-4-ylpyridazine-3-carboxylic acid can be achieved through several methods. One common approach involves the use of isoxazole intermediates. For instance, methyl 2-(isoxazol-5-yl)-3-oxopropanoates can undergo Mo(CO)6-mediated ring expansion to form the desired pyridazine derivative . This method is advantageous due to its high reactivity and the ability to produce various substituted derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of molecular sieves and specific solvents, such as xylene, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-1-pyridin-4-ylpyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridazinone derivatives, while substitution reactions can introduce various functional groups onto the pyridazine ring .
Scientific Research Applications
4-Oxo-1-pyridin-4-ylpyridazine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Oxo-1-pyridin-4-ylpyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For instance, it may interfere with DNA synthesis or protein function, contributing to its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Pyridazine: A closely related compound with similar structural features but different functional groups.
Pyridazinone: Another derivative with a similar core structure but distinct chemical properties.
Pyrazine: A related heterocyclic compound with nitrogen atoms at different positions.
Uniqueness: 4-Oxo-1-pyridin-4-ylpyridazine-3-carboxylic acid is unique due to its specific arrangement of functional groups and its ability to undergo diverse chemical reactions. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H7N3O3 |
---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
4-oxo-1-pyridin-4-ylpyridazine-3-carboxylic acid |
InChI |
InChI=1S/C10H7N3O3/c14-8-3-6-13(12-9(8)10(15)16)7-1-4-11-5-2-7/h1-6H,(H,15,16) |
InChI Key |
YEEBHMHOVXRMMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1N2C=CC(=O)C(=N2)C(=O)O |
Origin of Product |
United States |
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